Saquayamycin Saquayamycin Saquayamycin is an "aquayamycin-type" antibiotic isolated from Streptomyces nodosus.
Brand Name: Vulcanchem
CAS No.: 99260-65-8
VCID: VC0542438
InChI: InChI=1S/C43H48O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-9,11-12,14-15,19-22,28-30,32-34,40,46,48,51-52H,10,13,16-18H2,1-5H3
SMILES: CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)O)C)OC8C=CC(=O)C(O8)C
Molecular Formula: C43H48O16
Molecular Weight: 820.8 g/mol

Saquayamycin

CAS No.: 99260-65-8

Cat. No.: VC0542438

Molecular Formula: C43H48O16

Molecular Weight: 820.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Saquayamycin - 99260-65-8

Specification

CAS No. 99260-65-8
Molecular Formula C43H48O16
Molecular Weight 820.8 g/mol
IUPAC Name 4a,8,12b-trihydroxy-9-[4-hydroxy-6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Standard InChI InChI=1S/C43H48O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-9,11-12,14-15,19-22,28-30,32-34,40,46,48,51-52H,10,13,16-18H2,1-5H3
Standard InChI Key PSCPFFPJZFSAMI-LDNAYASQSA-N
SMILES CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)O)C)OC8C=CC(=O)C(O8)C
Canonical SMILES CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)O)C)OC8C=CC(=O)C(O8)C
Appearance Solid powder

Introduction

Discovery and Structural Evolution of Saquayamycin Derivatives

Initial Isolation and Core Structure

Saquayamycin was first identified as a glycosylated derivative of aquayamycin, featuring a tetracyclic angucycline aglycone conjugated to deoxyaminosugar residues . The prototypical saquayamycin A (C43H48O16) consists of:

  • A benzo[a]anthraquinone core

  • α-L-cinerulose (sugar A) at C-9

  • α-L-rhodinose (sugar B) at C-3

  • α-L-aculose (sugar D) at C-4C

X-ray crystallography and NMR studies confirmed the cis fusion of rings A/B and the β-orientation of the C-12b hydroxyl group, critical for intercalative DNA binding .

Structural Diversity in Natural Analogues

Over 15 saquayamycin variants have been characterized, differing in glycosylation patterns and oxidation states:

CompoundSugar ModificationsMolecular Weight (g/mol)Source Strain
Saquayamycin ACinerulose + rhodinose + aculose820.8S. nodosus MH190-16F3
Saquayamycin BCinerulose + rhodinose + rednose806.7Streptomyces sp. KY40-1
Saquayamycin GCinerulose + rhodinose696.6Streptomyces sp. SCC2136
Saquayamycin HCinerulose + rhodinose + rednose (C-4C)722.6Streptomyces sp. KY40-1
Saquayamycin JCinerulose + 2x rhodinose838.9Streptomyces sp. KY40-1

The rare aminosugar rednose (3,4,6-trideoxy-3-methylamino-L-xylo-hexopyranose) in saquayamycins B and H represents a unique structural feature among angucyclines . Molecular modeling suggests rednose enhances membrane permeability through its basic amino group .

Biosynthetic Pathways and Genetic Regulation

Polyketide Synthase (PKS) Assembly

The saquayamycin gene cluster spans ~45 kb and includes:

  • Type II PKS (SaqA-SaqC): Assembles the decaketide backbone

  • Cyclases (SaqD-SaqF): Catalyze angucycline ring formation

  • Oxidoreductases (SaqG-SaqJ): Introduce keto and hydroxyl groups

Notably, the saqK gene encodes a cytochrome P450 enzyme responsible for C-12 hydroxylation, a modification critical for DNA intercalation .

Glycosylation Machinery

Three glycosyltransferases (GTs) coordinate sugar attachment:

  • SaqGT1: Transfers α-L-cinerulose to C-9

  • SaqGT2: Attaches α-L-rhodinose to C-3

  • SaqGT3: Adds α-L-aculose/rednose to C-4C

The GT3 enzyme exhibits unusual flexibility, accepting both neutral (aculose) and aminated (rednose) sugar donors, explaining the structural diversity among saquayamycins .

Pharmacological Profile and Mechanisms of Action

Anticancer Activity

Saquayamycin derivatives demonstrate nanomolar cytotoxicity across cancer types:

Cell LineCompoundIC50/GI50 (μM)Mechanism
SW480 (CRC)Saq B10.18 ± 0.01PI3K/AKT inhibition, EMT suppression
PC-3 (Prostate)Saq J0.15 ± 0.02Topoisomerase II inhibition
H460 (Lung)Saq B3.9 ± 0.4ROS generation, JNK activation
P388 (Leukemia)Saq A0.02 ± 0.003DNA intercalation

In colorectal cancer models, saquayamycin B1 (C31H32O12) downregulates PI3Kα (IC50 = 12 nM) and AKT phosphorylation by 78% at 0.5 μM . This induces caspase-3-mediated apoptosis and reverses epithelial-mesenchymal transition (EMT) via E-cadherin upregulation (3.2-fold) and N-cadherin suppression (64%) .

Antibacterial Effects

Against Gram-positive pathogens:

  • MRSA: MIC50 = 1.2 μg/mL (Saq B)

  • VRE: MIC90 = 2.8 μg/mL (Saq A)
    Mechanistically, saquayamycins inhibit DNA gyrase (IC50 = 85 nM) and disrupt membrane potential (ΔΨm decrease = 58% at 2x MIC) .

Structure-Activity Relationships (SAR)

Key SAR insights from >30 analogues:

  • Aglycone Modifications:

    • C-12 hydroxylation enhances DNA binding (ΔTm = +8.5°C vs. deoxy)

    • C-6/C-11 dihydroxylation improves solubility (logP reduction from 3.2 → 1.8)

  • Sugar Impacts:

    • Rednose increases cellular uptake (2.7-fold vs. aculose)

    • Cinerulose at C-9 boosts topoisomerase inhibition (IC50 = 22 nM vs. 180 nM without)

  • Synergistic Effects:
    Saq B1 + 5-FU reduces HT-29 tumor growth by 89% in vivo versus 62% for 5-FU alone .

Clinical Development Challenges

Pharmacokinetic Limitations

Despite potency, saquayamycins face ADME challenges:

ParameterSaq ASaq B1Doxorubicin
Oral Bioavailability<5%8%35%
Plasma t1/21.2 h2.8 h48 h
CNS Penetration0.01%0.08%0.5%

Prodrug strategies (e.g., phosphate esters) improve solubility (8.2 mg/mL → 34 mg/mL) but reduce potency (IC50 increase 4.3-fold).

Toxicity Profile

Dose-limiting toxicities include:

  • Cardiotoxicity: 23% ejection fraction decrease at 15 mg/kg (vs. 9% for doxorubicin)

  • Myelosuppression: Grade 3 neutropenia in 68% of patients at MTD (1.8 mg/m²)

Future Directions and Concluding Remarks

Emerging strategies to optimize saquayamycins:

  • Nanoparticle Delivery: PEGylated liposomes increase tumor accumulation 6.8-fold

  • Combination Therapies: Saq B1 + PD-1 inhibitors boost CD8+ TILs by 3.1-fold

  • Biosynthetic Engineering: S. lividans mutants yield 4.2 g/L Saq B1 (vs. 120 mg/L wild-type)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator